3-bromo-N-cyclopropylaniline

Organic Synthesis Photoredox Catalysis Reaction Yield

Procurement teams often face lead-time uncertainty when sourcing specific meta-substituted aniline building blocks. 3-Bromo-N-cyclopropylaniline (CAS 112033-46-2) is stocked as a high-purity research intermediate, immediately resolving synthesis bottlenecks for medicinal chemistry programs. - Orthogonal Reactivity: Aryl bromide enables cross-coupling (Suzuki, Buchwald-Hartwig) while the secondary cyclopropylamine allows selective N-functionalization. - LSD1 Inhibitor Core: Directly aligns with the pharmacophore in key patent literature, accelerating SAR studies. - Supply Chain Certainty: Packaged under inert gas with batch-specific Certificates of Analysis, ensuring reproducibility from screening to scale-up.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B12954551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclopropylaniline
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC(=CC=C2)Br
InChIInChI=1S/C9H10BrN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2
InChIKeyPILBYRUFBVDOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-cyclopropylaniline: Properties & Procurement


3-bromo-N-cyclopropylaniline (CAS: 112033-46-2) is an aromatic amine derivative belonging to the class of N-cyclopropylanilines. It is characterized by a bromine atom substituted at the meta position of the phenyl ring and a cyclopropyl group attached to the aniline nitrogen. Its molecular formula is C9H10BrN, with a molecular weight of 212.09 g/mol [1]. The compound's computed XLogP3-AA value is 3.2 [2], indicating significant lipophilicity. It is typically supplied as a research chemical with a purity of ≥98% .

Meta-bromo substitution enables regioselective cross-coupling strategies distinct from ortho or para isomers.
N-cyclopropylamine motif supports single-electron transfer (SET) probe studies and LSD1 inhibitor design.
High-purity research reagent suitable for sensitive synthetic transformations.

3-Bromo-N-cyclopropylaniline: Differentiation from Analogs


The substitution pattern on the aniline ring and the presence of the cyclopropyl group on the nitrogen are critical determinants of a compound's reactivity, physical properties, and biological interactions. A generic substitution of a 3-bromo-N-cyclopropylaniline building block with its 2- or 4-bromo isomer, or with a non-cyclopropyl aniline, can lead to significant differences in reaction yields [1], lipophilicity , or the ability to function as a mechanistic probe [2]. The quantitative evidence below demonstrates these specific points of differentiation.

2-Bromo Isomer
May show higher coupling yields in amination, altering synthetic efficiency and outcome without validation.
4-Bromo Isomer
May shift lipophilicity and electronic character, affecting ADME and reactivity profiles relative to the meta isomer.
Non-Cyclopropyl Anilines
Lack the irreversible ring-opening mechanism upon SET oxidation, limiting utility as mechanistic probes.

3-Bromo-N-cyclopropylaniline: Quantitative Differentiation Evidence


Bromine Position Impact on Synthetic Yield

While no direct head-to-head comparison exists, a cross-study analysis reveals significant yield differences based on bromine substitution pattern. The 2-bromo isomer (2-bromo-N-cyclopropylaniline) was reported to be synthesized via Buchwald-Hartwig amination in a 75% isolated yield [1]. In contrast, the synthesis of the 3-bromo analog (this compound) is typically reported without a comparable high-yielding, optimized literature precedent, suggesting that the meta-bromo substitution may lead to less efficient coupling under similar conditions. This is a critical consideration for large-scale synthesis planning.

Bromine Position & Yield
Cross-study comparable
Target: no high-yield optimized amination report. Comparator: 2-bromo isomer achieved 75% isolated yield in Buchwald-Hartwig amination.
Ortho isomer may offer initial synthetic advantage; meta substitution may be required for specific downstream transformations.
Reported yield for ortho isomer (Beilstein J. Org. Chem. 2014); meta isomer lacks comparable literature precedent.
Organic Synthesis Photoredox Catalysis Reaction Yield

Lipophilicity: Meta- vs. Para-Substitution

The position of the bromine atom influences the compound's lipophilicity, a key parameter in medicinal chemistry for predicting membrane permeability and metabolic stability. The computed LogP value for 3-bromo-N-cyclopropylaniline is 3.0234 . While a computed LogP value for the 4-bromo isomer was not found in a comparable authoritative source, this specific value for the meta-substituted compound can serve as a baseline for computational modeling and comparative SAR studies. The difference in substitution pattern is known to affect the electron density distribution on the aromatic ring, which can lead to variations in LogP and other physicochemical properties.

Lipophilicity (LogP)
Data to verify
LogP = 3.0234 (computed, vendor source)
Provides lipophilicity baseline for SAR and ADME modeling; direct comparator data not available.
Verify with experimental determination; 4-bromo isomer LogP data unavailable from authoritative source.
Medicinal Chemistry ADME Lipophilicity

N-Cyclopropylaniline: A Superior SET Probe

The N-cyclopropylaniline (CPA) scaffold, of which 3-bromo-N-cyclopropylaniline is a derivative, offers a distinct advantage over non-cyclopropyl anilines in mechanistic studies. The class has been shown to undergo a spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron transfer (SET) oxidation, which outcompetes antioxidant quenching [1]. This property enables the use of CPAs as steady-state SET probes in photosensitized aqueous solutions, a role that simple anilines cannot fulfill. For the class, oxidation bimolecular rate constants have been measured in the range of ∼9 × 10^8 to 4 × 10^9 M⁻¹ s⁻¹ [1].

SET Probe Utility
Class-level
CPA class oxidation rate constants: ~9×10⁸ to 4×10⁹ M⁻¹ s⁻¹; radical cation lifetimes: 140–580 ns.
Enables steady-state SET studies in photosensitized aqueous solutions, resisting antioxidant quenching.
Non-cyclopropyl anilines do not provide this mechanistic probe function (Environ. Sci. Technol. 2019).
Mechanistic Probe Single Electron Transfer Environmental Chemistry

LSD1 Inhibitor Pharmacophore: Meta-Substitution

The class of aryl cyclopropylamines, including those with a meta-substitution pattern like 3-bromo-N-cyclopropylaniline, are key structural motifs in patent literature for inhibitors of Lysine-Specific Demethylase 1 (LSD1) [1]. LSD1 is an epigenetic target for cancer and other diseases. While specific IC50 data for 3-bromo-N-cyclopropylaniline is not publicly available, the meta-bromo substitution pattern is a specific, disclosed structural feature within this potent inhibitor class [1]. This suggests the compound's value as a potential intermediate or starting point for medicinal chemistry programs targeting LSD1.

LSD1 Pharmacophore
Class-level
Meta-substituted aryl cyclopropylamine motif disclosed in patent EP 3105218 for LSD1 inhibitors.
Strategic starting point for LSD1 inhibitor SAR; alignment with patented pharmacophore.
No specific IC50 data available for this compound; utility inferred from structural class.
Medicinal Chemistry LSD1 Inhibition Epigenetics

3-Bromo-N-cyclopropylaniline: Key Application Scenarios


LSD1 Inhibitor Development for Epigenetics

Medicinal chemistry teams can utilize 3-bromo-N-cyclopropylaniline as a core building block for the synthesis of novel Lysine-Specific Demethylase 1 (LSD1) inhibitors. The compound's meta-substituted aryl cyclopropylamine structure aligns with the pharmacophore described in key patent literature [1], providing a strategic entry point into this important therapeutic area.

SET Reaction Mechanistic Studies

As a derivative of the N-cyclopropylaniline (CPA) class, this compound is a valuable tool for probing the oxidative properties of photosensitizers in aqueous environments [1]. Its ability to undergo irreversible ring-opening upon SET oxidation, with defined bimolecular rate constants (∼9 × 10^8 to 4 × 10^9 M⁻¹ s⁻¹), allows researchers to accurately study these fundamental chemical processes without interference from antioxidant quenching.

Orthogonal Cross-Coupling for Complex Architectures

The combination of a reactive aryl bromide and a secondary amine presents an opportunity for orthogonal functionalization. The aryl bromide can be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the cyclopropylamine nitrogen can be further alkylated or acylated. This compound's specific meta-bromo substitution may offer unique regiochemical outcomes in subsequent transformations compared to its ortho- or para- substituted isomers [1].

Application
Selection Property
Validation Focus
LSD1 Inhibitor Design (Epigenetics)
Meta-substituted aryl cyclopropylamine core
Patent pharmacophore alignment and SAR expansion
SET Mechanistic Probe Studies
Irreversible ring-opening upon SET oxidation
Verify bimolecular rate constants and antioxidant quenching resistance
Orthogonal Cross-Coupling
Aryl bromide and secondary amine dual reactivity
Regioselective coupling and functional group compatibility
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